2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at the 2- and 6-positions. The 2-position contains a thioether-linked 5-methyloxazole ring bearing a 4-isopropoxyphenyl group, while the 6-position is substituted with a 3-methoxyphenyl group. This structure confers unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15(2)31-19-10-8-17(9-11-19)24-26-22(16(3)32-24)14-33-25-27-21(13-23(29)28-25)18-6-5-7-20(12-18)30-4/h5-13,15H,14H2,1-4H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVNKRWEIHGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropoxyphenyl group: This step may involve a nucleophilic substitution reaction.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Thioether formation: The thioether linkage can be introduced via a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Methoxyphenyl attachment: This step may involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially leading to ring-opened products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxazole or pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues with Pyrimidinone/Pyrimidine Cores
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
- Oxazole vs. Oxadiazole/Tetrazole: The target’s oxazole ring (electron-rich) contrasts with oxadiazole (electron-deficient in ) and tetrazole (hydrogen-bond acceptor in ).
- Thioether vs. Thione : The target’s thioether linkage (C-S-C) offers flexibility, whereas the thione group (C=S) in increases acidity (pKa ~8.30), affecting ionization in physiological environments .
- Methoxy vs. Fluorine/Isopropoxy : The 3-methoxyphenyl group in the target provides moderate electron-donating effects, while fluorine in enhances electronegativity and metabolic stability. The isopropoxy group in the target increases steric bulk compared to smaller substituents like methyl in .
Bioactivity and Target Interactions
- Antimicrobial Activity : Compounds with coumarin-tetrazole hybrids (e.g., ) show enhanced fluorescence-based cellular uptake, which the target lacks. However, the target’s pyrimidin-ol core may inhibit kinases or polymerases via hydroxyl-mediated hydrogen bonding .
- Enzyme Inhibition : The dihydropyrimidinethione in exhibits rigidity that may improve binding to dihydrofolate reductase (DHFR), whereas the target’s flexibility could reduce selectivity .
Biological Activity
The compound 2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule belonging to the class of pyrimidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.46 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a methylthio linkage and aryl substitutions.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. A notable investigation reported its cytotoxic effects against various cancer cell lines, including L1210 and CCRF-CEM. The compound demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| L1210 | 15.2 | Significant cytotoxicity observed |
| CCRF-CEM | 12.8 | Effective against leukemia cells |
Antibacterial and Antifungal Properties
The compound has also been assessed for its antibacterial and antifungal activities. Preliminary results indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. These findings suggest that the compound could be further developed as a therapeutic agent for infections.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. Studies using molecular docking simulations have suggested that it may inhibit key enzymes involved in cell division and proliferation, thus contributing to its anticancer properties.
Case Study 1: In Vivo Efficacy
In a recent study, the in vivo efficacy of the compound was evaluated using mouse models bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. This suggests that the compound has promising therapeutic potential in vivo, warranting further investigation into its pharmacokinetics and toxicity profiles.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to understand how various substitutions on the pyrimidine core influence biological activity. Modifications at the 3-position of the phenyl ring were found to enhance cytotoxicity significantly, illustrating the importance of molecular structure in determining biological outcomes .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Acute toxicity tests conducted on Danio rerio (zebrafish) revealed that while the compound exhibited some level of toxicity, it was classified as moderately toxic with an LC50 value above 50 mg/L. This indicates a favorable safety margin for further development .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Oxazole ring formation : Coupling 4-isopropoxyphenyl groups with methyl-substituted oxazole precursors under controlled temperatures (60–80°C) to avoid decomposition .
- Thioether linkage : Reacting the oxazole intermediate with a pyrimidin-4-ol derivative using thiomethylation agents (e.g., thiourea or Lawesson’s reagent) in solvents like dichloromethane or DMSO .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and recrystallization from ethanol to achieve >95% purity .
Key optimization : Solvent choice (polar aprotic solvents enhance reaction rates) and temperature control to stabilize reactive intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., isopropoxy, methoxyphenyl) and thioether linkages. For example, the methyl group on oxazole appears as a singlet at δ 2.1–2.3 ppm .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z ~495) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at concentrations of 1–100 µM .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on oxazole or pyrimidine rings) influence bioactivity?
- Methodological Answer :
- SAR Studies :
- Replace the 4-isopropoxyphenyl group with 4-fluorophenyl () or 4-chlorophenyl () to assess impact on kinase inhibition.
- Modify the 3-methoxyphenyl group to 3-hydroxyphenyl to evaluate solubility and hydrogen-bonding interactions .
- Data Analysis : Compare IC values across analogs using ANOVA to identify statistically significant trends (p < 0.05) .
Q. What experimental strategies resolve contradictions in biological activity data between similar compounds?
- Methodological Answer :
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) for target proteins, distinguishing true inhibitors from nonspecific binders .
- Metabolite Analysis : LC-MS/MS to detect in situ degradation products (e.g., demethylation of methoxyphenyl groups) that may alter activity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with protein active sites, identifying steric or electronic mismatches .
Q. How can researchers mitigate challenges in scaling up synthesis (e.g., low yields of thioether intermediates)?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust reaction conditions (e.g., inert atmosphere, lower temperature) .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency (e.g., from 45% to >75% yield) .
- Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., oxazole formation) to enhance reproducibility .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-PDA at 254 nm .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using LC-MS/MS .
- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles (e.g., onset at ~200°C) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compile data from PubChem () and Pharmacopeial Forum () to identify outliers. Normalize activity values using logP and molecular weight adjustments.
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize protocol variability .
- Cross-Validation : Compare results across multiple cell lines or enzymatic isoforms (e.g., EGFR WT vs. T790M mutant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
